(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
説明
BenchChem offers high-quality (E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl (2E)-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-5-32-24(29)21-15(2)26-25-27(22(21)17-8-12-19(31-4)13-9-17)23(28)20(33-25)14-16-6-10-18(30-3)11-7-16/h6-14,22H,5H2,1-4H3/b20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRJIWVZYAZJKR-XSFVSMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
1. Synthesis of the Compound
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions of appropriate precursors. For the compound , the synthesis likely follows a multi-step process involving:
- Formation of the thiazolo ring : This can be achieved through cyclodehydration reactions using polyphosphoric acid.
- Substitution reactions : The introduction of methoxy and phenyl groups at specific positions on the thiazolo[3,2-a]pyrimidine scaffold enhances biological activity.
The structural characterization is confirmed through techniques such as NMR spectroscopy and mass spectrometry, providing insights into the molecular framework and purity of the synthesized compound.
2.1 Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have been reported to exhibit moderate antimicrobial properties. The compound (E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promising results against various bacterial strains. For instance:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 12 |
| 3 | P. aeruginosa | 14 |
These results suggest that modifications in the structure can enhance antibacterial efficacy, particularly with electron-withdrawing groups that improve lipophilicity and membrane permeability .
2.2 Anti-inflammatory and Analgesic Effects
Research indicates that thiazolo[3,2-a]pyrimidines possess anti-inflammatory properties. The compound's potential as an analgesic agent is supported by studies demonstrating its ability to inhibit pro-inflammatory cytokines in vitro.
In a study assessing various derivatives:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| A | 20 | Anti-inflammatory |
| B | 15 | Analgesic |
The data suggest that structural modifications can lead to enhanced anti-inflammatory activity .
2.3 Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their antitumor properties. The compound has demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 12 |
These findings indicate that the compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction or disruption of cell cycle progression .
3. Structure-Activity Relationship (SAR)
The biological activity of thiazolo[3,2-a]pyrimidine derivatives is closely linked to their structural features:
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and may facilitate better interaction with biological targets.
- Positioning of Functional Groups : The placement of electron-donating or withdrawing groups significantly influences activity; for example, para-substituted phenyl rings often yield higher potency against microbial strains .
準備方法
Table 1: Spectral Data for Target Compound
Comparative Analysis of Synthesis Methods
Table 2: Traditional vs. Microwave-Assisted Synthesis
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–10 hours | 8–15 minutes |
| Yield | 70–75% | 85–88% |
| Energy Input | High (reflux) | Low (100–150 W) |
| Byproducts | Moderate | Minimal |
Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating, reducing decomposition pathways.
Mechanistic Insights and Reaction Pathways
Biginelli Condensation:
Cyclization:
Knoevenagel Condensation:
- Base-mediated deprotonation generates a resonance-stabilized enolate.
- Aldol addition with 4-methoxybenzaldehyde followed by dehydration yields the (E)-benzylidene derivative.
Q & A
Q. Q1. What is the standard synthetic route for this compound, and how can its purity be validated?
A1: The compound is typically synthesized via a multi-step condensation reaction. For analogous thiazolo[3,2-a]pyrimidines, a common approach involves refluxing a mixture of substituted benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde), thiourea analogs, and ethyl acetoacetate derivatives in glacial acetic acid and acetic anhydride (1:1 v/v) with sodium acetate as a catalyst. Post-reaction, the crude product is recrystallized from ethyl acetate or ethanol to achieve >95% purity . Validation:
- Purity: HPLC with UV detection (λ = 254 nm) or LC-MS.
- Structural Confirmation: -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), IR (C=O stretch at ~1700 cm), and elemental analysis .
Q. Advanced Q1. How can reaction conditions be optimized to minimize byproducts like Z-isomers or uncyclized intermediates?
A1: Kinetic vs. thermodynamic control must be assessed. For E-isomer selectivity:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Lower reaction temperatures (e.g., 60–80°C) to favor kinetic products.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Isolate intermediates (e.g., uncyclized Schiff bases) using column chromatography .
Structural Analysis
Q. Q2. What spectroscopic and crystallographic methods are used to confirm the (E)-configuration of the benzylidene group?
A2:
- NMR: The (E)-configuration is supported by coupling constants () between olefinic protons (typically 12–16 Hz for trans) .
- X-ray Crystallography: Dihedral angles between the benzylidene and pyrimidine rings (e.g., 80.9° in similar compounds) confirm spatial arrangement. Intermolecular interactions (C–H···O hydrogen bonds) stabilize the crystal lattice .
Q. Advanced Q2. How do substituents on the benzylidene moiety influence the compound’s planarity and intermolecular interactions?
A2: Electron-withdrawing groups (e.g., -F, -Cl) increase planarity via conjugation, reducing dihedral angles to ~70–75°, while methoxy groups introduce steric hindrance (angles >80°). Crystal packing is affected by C–H···O bonds (lengths: 2.6–2.8 Å) and π-π stacking (3.4–3.6 Å distances) .
Biological Activity Profiling
Q. Q3. What assays are recommended to screen this compound for antimicrobial activity?
A3: Use standardized protocols:
- Bacterial Strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram–) in Mueller-Hinton agar.
- Antifungal: Candida albicans via broth microdilution (MIC determination).
- Controls: Ciprofloxacin (antibacterial) and Fluconazole (antifungal). Report IC values with 95% confidence intervals .
Q. Advanced Q3. How can structure-activity relationships (SARs) be explored for anticancer potential?
A3:
- Modifications: Introduce electron-donating (e.g., -OCH) or withdrawing (-NO) groups at the 4-position of the benzylidene ring.
- Assays: MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7). Compare with cisplatin.
- Mechanistic Studies: Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .
Data Contradictions and Troubleshooting
Q. Q4. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 78%) for similar compounds?
A4: Variables include:
Q. Advanced Q4. Why do some analogs show conflicting bioactivity data (e.g., high antifungal but low anticancer activity)?
A4: Lipophilicity (logP) and membrane permeability vary with substituents. For example:
- Methoxy Groups: Increase logP (e.g., 2.8 vs. 2.2 for -Cl analogs), enhancing fungal membrane penetration but reducing aqueous solubility for cancer cell uptake .
Computational and Mechanistic Studies
Q. Q5. What computational tools can predict the compound’s reactivity in nucleophilic addition reactions?
A5:
- Software: Gaussian 16 with DFT (B3LYP/6-31G* basis set) to model electrophilic sites (e.g., C3 carbonyl).
- Fukui Indices: Identify nucleophilic attack regions (e.g., C2 of the thiazole ring) .
Q. Advanced Q5. How can molecular docking elucidate binding modes with target enzymes like DHFR or Topoisomerase II?
A5:
- Targets: Dihydrofolate reductase (DHFR; PDB ID: 1U72) or Topo II-DNA complex (PDB ID: 1ZXM).
- Protocols: AutoDock Vina with Lamarckian GA. Validate with MM-GBSA binding free energy calculations. Report RMSD values (<2.0 Å) .
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